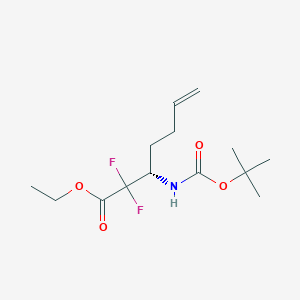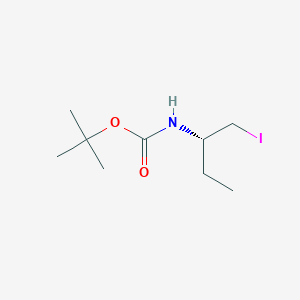![molecular formula C5H4N4O2 B13102309 2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione CAS No. 21616-67-1](/img/structure/B13102309.png)
2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry
Métodos De Preparación
The synthesis of 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione typically involves multi-step reactions that include the formation of the pyrazolo and pyrazine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the use of isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid has been reported for similar compounds . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Análisis De Reacciones Químicas
1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as KMnO4 or activated MnO2.
Reduction: Reduction reactions may involve the use of reducing agents like NaBH4.
Substitution: Substitution reactions can occur at different positions on the pyrazolo or pyrazine rings, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like DMF, acetic acid, and toluene, with reaction conditions varying based on the desired product. Major products formed from these reactions include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione has a wide range of applications in scientific research:
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of cancer cell growth and other therapeutic effects.
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione can be compared to other similar compounds, such as pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine While these compounds share structural similarities, 1H-Pyrazolo[3,4-b]pyrazine-5,6(4H,7H)-dione is unique in its specific ring structure and the resulting chemical properties
Similar Compounds
- Pyrazolo[3,4-b]pyridine
- Pyrazolo[1,5-a]pyrimidine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Propiedades
Número CAS |
21616-67-1 |
|---|---|
Fórmula molecular |
C5H4N4O2 |
Peso molecular |
152.11 g/mol |
Nombre IUPAC |
4,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione |
InChI |
InChI=1S/C5H4N4O2/c10-4-5(11)8-3-2(7-4)1-6-9-3/h1H,(H,7,10)(H2,6,8,9,11) |
Clave InChI |
KCMDTNZCWHYADZ-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC2=C1NC(=O)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



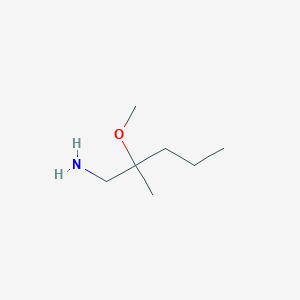
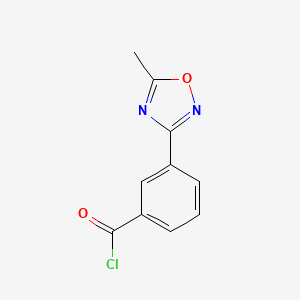
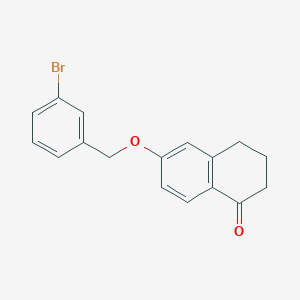
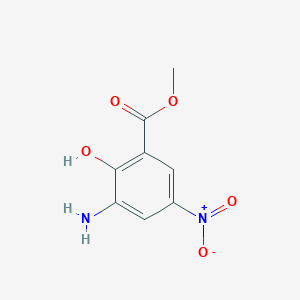
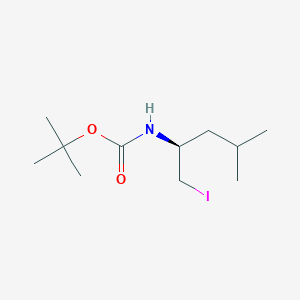
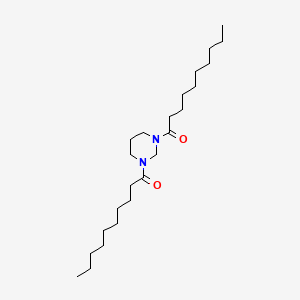
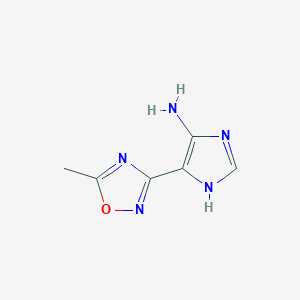

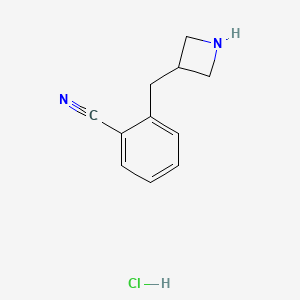
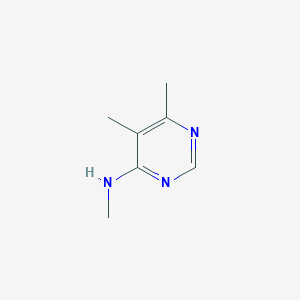
![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)
